molecular formula C10H20O5Si B13801282 Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester

Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester

Cat. No.: B13801282
M. Wt: 248.35 g/mol
InChI Key: HDZRXELXNZUIKT-UHFFFAOYSA-N
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Description

2-(Trimethylsiloxy)pentanedioic acid dimethyl ester is an organic compound with the molecular formula C10H20O5Si. It is a derivative of pentanedioic acid, where the hydroxyl groups are replaced by trimethylsiloxy groups, and the carboxyl groups are esterified with methanol. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with pentanedioic acid.

    Protection of Carboxyl Groups: The carboxyl groups of pentanedioic acid are esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form pentanedioic acid dimethyl ester.

    Introduction of Trimethylsiloxy Groups: The hydroxyl groups are then protected by reacting with trimethylsilyl chloride in the presence of a base such as pyridine to form 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester follows similar steps but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of pentanedioic acid are esterified with methanol using a continuous flow reactor.

    Trimethylsilylation: The esterified product is then subjected to trimethylsilylation using trimethylsilyl chloride in a batch reactor, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsiloxy)pentanedioic acid dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like lithium aluminum hydride for reduction or organolithium reagents for nucleophilic substitution.

Major Products Formed

    Hydrolysis: Pentanedioic acid and methanol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Trimethylsiloxy)pentanedioic acid dimethyl ester has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of trimethylsiloxy and ester groups, which can be easily modified under appropriate conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid dimethyl ester: Lacks the trimethylsiloxy groups, making it less reactive in certain substitution reactions.

    2-(Trimethylsiloxy)butanedioic acid dimethyl ester: Similar structure but with one less carbon in the backbone, affecting its reactivity and applications.

    2-(Trimethylsiloxy)hexanedioic acid dimethyl ester: Similar structure but with one more carbon in the backbone, influencing its physical properties and reactivity.

Uniqueness

2-(Trimethylsiloxy)pentanedioic acid dimethyl ester is unique due to the presence of both trimethylsiloxy and ester groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C10H20O5Si

Molecular Weight

248.35 g/mol

IUPAC Name

dimethyl 2-trimethylsilyloxypentanedioate

InChI

InChI=1S/C10H20O5Si/c1-13-9(11)7-6-8(10(12)14-2)15-16(3,4)5/h8H,6-7H2,1-5H3

InChI Key

HDZRXELXNZUIKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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